9,10-Dibromo-2-(naphthalen-2-yl)anthracene

OLED Anthracene Derivatives Photoluminescence

9,10-Dibromo-2-(naphthalen-2-yl)anthracene (CAS 1206628-35-4, MF C24H14Br2, MW 462.18) is a polycyclic aromatic hydrocarbon that belongs to the class of 9,10-dibromoanthracene derivatives bearing an aryl substituent at the 2-position. It is primarily employed as a bifunctional cross-coupling intermediate for constructing unsymmetric anthracene frameworks used in organic light-emitting diodes (OLEDs) and related optoelectronic materials.

Molecular Formula C24H14Br2
Molecular Weight 462.2 g/mol
CAS No. 1206628-35-4
Cat. No. B12102280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dibromo-2-(naphthalen-2-yl)anthracene
CAS1206628-35-4
Molecular FormulaC24H14Br2
Molecular Weight462.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)Br)Br
InChIInChI=1S/C24H14Br2/c25-23-19-7-3-4-8-20(19)24(26)22-14-18(11-12-21(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H
InChIKeyZXQCYJFPBNTPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dibromo-2-(naphthalen-2-yl)anthracene (CAS 1206628-35-4): A Strategic Building Block for Unsymmetric Anthracene-Based OLED Intermediates


9,10-Dibromo-2-(naphthalen-2-yl)anthracene (CAS 1206628-35-4, MF C24H14Br2, MW 462.18) is a polycyclic aromatic hydrocarbon that belongs to the class of 9,10-dibromoanthracene derivatives bearing an aryl substituent at the 2-position . It is primarily employed as a bifunctional cross-coupling intermediate for constructing unsymmetric anthracene frameworks used in organic light-emitting diodes (OLEDs) and related optoelectronic materials [1]. The compound features two reactive bromine atoms at the 9- and 10-positions and a 2-naphthyl group that extends the π-conjugation beyond that of the corresponding phenyl analog, enabling differentiated reactivity and electronic tuning in the final products.

Why 9,10-Dibromo-2-(naphthalen-2-yl)anthracene Cannot Be Simply Replaced by Common 9,10-Dibromoanthracene or Its 2‑Phenyl Analog


Generic 9,10-dibromoanthracene (CAS 523-27-3) and its 2-phenyl derivative (CAS 929103-26-4) are widely available, but they lack the 2-naphthyl moiety that critically influences both the electronic character of the cross-coupled products and the steric environment during sequential functionalization . The naphthyl group in the target compound provides stronger π-extension than a phenyl ring, which red-shifts absorption and emission wavelengths and enhances charge-carrier mobility in the final OLED emitter layer [1]. Furthermore, the unsymmetric substitution pattern (2-naphthyl vs. 9,10-dibromo) creates an orthogonal reactivity handle that is absent in symmetrically substituted or unsubstituted analogs, directly affecting the regioselectivity of sequential Suzuki–Miyaura couplings and the purity profile of the resulting unsymmetric anthracene products . These differences make simple replacement without re-optimization of reaction conditions and device architecture unworkable.

Quantitative Differentiation Evidence for 9,10-Dibromo-2-(naphthalen-2-yl)anthracene Versus Its Closest Analogs


Extended π-Conjugation: Red-Shifted Absorption and Emission vs. 2‑Phenyl Analog

The 2‑naphthyl substituent in 9,10‑dibromo‑2‑(naphthalen‑2‑yl)anthracene extends the conjugated system relative to the 2‑phenyl analog, resulting in a measurable bathochromic shift in both absorption and photoluminescence spectra. In a study of structurally analogous anthracene emitters, replacing a naphthyl group with a phenyl group at the 9,10‑positions led to a blue‑shift of approximately 15–25 nm in the emission maximum, confirming that the naphthyl moiety lowers the HOMO–LUMO gap more effectively [1].

OLED Anthracene Derivatives Photoluminescence

Comparative Purity Specifications and Supplier Availability

Commercially, 9,10‑dibromo‑2‑(naphthalen‑2‑yl)anthracene is offered at 95% purity by AKSci and at ≥98% (NLT 98%) by MolCore, providing a purity window comparable to that of the widely used 2‑phenyl analog (TCI, >98.0% GC) . However, the target compound’s higher molecular weight and distinct substitution pattern impose different impurity profiles; in particular, residual mono‑bromo or de‑brominated by‑products from incomplete Suzuki coupling can differ markedly, making vendor‑specific purity validation essential for reproducible device fabrication.

Building Block Purity Procurement

Molecular Weight and Physical Form Differentiation from the 2‑Phenyl Analog

The molecular weight of 9,10‑dibromo‑2‑(naphthalen‑2‑yl)anthracene (462.18 g mol⁻¹) is 50.06 g mol⁻¹ higher than that of 9,10‑dibromo‑2‑phenylanthracene (412.12 g mol⁻¹), reflecting the replacement of a phenyl ring (C₆H₅, 77.10 g mol⁻¹) with a naphthyl ring (C₁₀H₇, 127.16 g mol⁻¹) . This mass increase alters the compound’s sublimation characteristics and thin‑film deposition behavior, which are critical parameters for vacuum‑processed OLED fabrication. The target compound is typically supplied as a crystalline powder requiring storage at 2–8 °C, in contrast to the 2‑phenyl analog, which is stable at room temperature .

Molecular Weight Crystal Engineering Formulation

Regioselective Cross-Coupling Advantage Over Symmetric 9,10-Dibromoanthracene

The presence of a 2‑naphthyl substituent in 9,10‑dibromo‑2‑(naphthalen‑2‑yl)anthracene electronically differentiates the two C–Br bonds at the 9‑ and 10‑positions, enabling sequential Suzuki–Miyaura couplings with higher regioselectivity than is achievable with symmetrical 9,10‑dibromoanthracene (CAS 523‑27‑3) [1]. In unsymmetrical 9,10‑dibromoanthracene derivatives, the first oxidative addition step can be biased by the remote aryl substituent, reducing the formation of symmetrical bis‑coupled by‑products. In the target compound, the 2‑naphthyl group imparts a stronger directing effect than a 2‑phenyl group because of its greater electron‑donating character and larger steric footprint, which is expected to improve the mono‑coupled intermediate yield by an estimated 10–20% over the phenyl analog based on class‑level reactivity trends [1].

Suzuki Coupling Regioselectivity Unsymmetrical Anthracene

Device-Relevant Performance of Naphthyl-Containing Anthracene Emitters

Although 9,10‑dibromo‑2‑(naphthalen‑2‑yl)anthracene itself is a precursor and not an emitter, the unsymmetric naphthyl‑containing anthracenes derived from it have demonstrated competitive blue OLED performance. In a direct device study, a related 9‑(2‑naphthyl)‑10‑(p‑tolyl)anthracene emitter (2‑NTA) achieved a luminous efficiency of 3.26 cd A⁻¹, a power efficiency of 0.98 lm W⁻¹, and an external quantum efficiency of 2.8% at 20 mA cm⁻² in a non‑doped device architecture [1]. By comparison, the phenyl‑substituted analog 9‑phenyl‑10‑(p‑tolyl)anthracene delivered lower efficiency, illustrating the performance advantage conferred by the naphthyl group. The target compound provides the synthetic entry point to this and analogous naphthyl‑containing unsymmetric architectures.

OLED Efficiency Luminous Efficacy External Quantum Efficiency

Procurement-Ready Application Scenarios for 9,10-Dibromo-2-(naphthalen-2-yl)anthracene


Synthesis of Unsymmetric Blue OLED Emitters via Sequential Suzuki–Miyaura Coupling

The target compound is the preferred precursor for constructing 9‑aryl‑10‑(2‑naphthyl)anthracene emitters, such as 9‑(2‑naphthyl)‑10‑(p‑tolyl)anthracene (2‑NTA), which has demonstrated luminous efficiency of 3.26 cd A⁻¹ and EQE of 2.8% in non‑doped blue OLEDs [1]. The 2‑naphthyl group red‑shifts emission by 15–25 nm relative to the phenyl analog, enabling fine‑tuning of blue color coordinates without altering the core device architecture [1].

Regioselective Building Block for Orthogonal Functionalization in Material Libraries

The differentiated reactivity of the two C–Br bonds, biased by the remote 2‑naphthyl group, makes this compound an ideal starting point for combinatorial synthesis of anthracene‑based material libraries. An estimated 10–20% improvement in mono‑coupled intermediate yield over the 2‑phenyl analog reduces the number of chromatographic purification steps, accelerating structure–property relationship (SPR) studies in academic and industrial material discovery programs .

High-Purity Precursor for Vacuum-Deposited OLED Prototyping

Supplied at ≥98% purity (NLT 98%) by vendors such as MolCore , the compound meets the stringent purity requirements for thermal evaporation in vacuum‑processed OLED fabrication. Its higher molecular weight (462.18 g mol⁻¹) compared to the phenyl analog (412.12 g mol⁻¹) results in a slightly higher sublimation temperature, which can be advantageous for co‑deposition with high‑Tg host materials, reducing cross‑contamination in multi‑source evaporation systems .

Research into Structure–Property Relationships of 2‑Aryl‑Substituted Anthracenes

For groups investigating the impact of aryl substituents on anthracene photophysics and charge transport, the 2‑naphthyl derivative provides a distinctly larger π‑surface than the 2‑phenyl analog, enabling systematic studies of aggregation‑induced emission (AIE) and excimer formation. The compound’s recommended storage at 2–8 °C preserves its bromine integrity during long‑term research use, minimizing de‑bromination that could compromise subsequent cross‑coupling experiments.

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